(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a pyrrolidine ring with 4,4-difluoro substitutions and an (R)-configuration at the C2 position (CAS: 203866-21-1). Its molecular formula is C₂₀H₁₇F₂NO₄, with a molecular weight of 373.35 g/mol . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). The 4,4-difluoro substitution introduces conformational rigidity to the pyrrolidine ring, which can stabilize secondary structures like β-turns or polyproline helices in peptides . This compound is used exclusively in research settings, with applications in medicinal chemistry and bioconjugation .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKUZDLPWHCYAO-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149117 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273222-07-4 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273222-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Findings Summary
The synthesis of (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid (C₂₀H₁₇F₂NO₄) requires precise stereochemical control and optimized fluorination strategies. Primary methods include Fmoc protection of pyrrolidine derivatives followed by fluorination via deoxyfluorination or electrophilic pathways. Industrial-scale production employs continuous flow reactors and automated systems to enhance yield and purity. Critical challenges involve minimizing diketopiperazine (DKP) formation during Fmoc deprotection and achieving regioselective 4,4-difluorination while preserving enantiopurity.
Synthetic Routes and Reaction Conditions
Retrosynthetic Analysis
The target compound is dissected into two key components:
- Fmoc-protected pyrrolidine backbone : Derived from (2R)-pyrrolidine-2-carboxylic acid.
- 4,4-Difluoro substituents : Introduced via fluorination of a 4-keto or 4-hydroxy intermediate.
A representative retrosynthetic pathway involves:
- Fmoc protection of the amine group.
- Oxidation at C4 to form a ketone.
- Electrophilic fluorination or deoxyfluorination to install fluorine atoms.
Stepwise Synthesis Protocol
Fmoc Protection of (2R)-Pyrrolidine-2-Carboxylic Acid
- Reagents : Fmoc-Cl (1.2 equiv), DIPEA (3 equiv), DMF solvent.
- Conditions : Stir at 0°C → RT for 4 h.
- Yield : >95%.
Oxidation to 4-Ketoproline Derivative
Fluorination Strategies
Fluorination Optimization
DAST-Mediated Deoxyfluorination
Stereochemical Control
Asymmetric Synthesis from (4R)-Hydroxyproline
Industrial-Scale Production
Continuous Flow Reactor Systems
- Benefits :
- Enhanced heat/mass transfer improves fluorination efficiency.
- Reduces reaction time from 12 h to 2 h.
- Yield : 60–70% at kilogram scale.
Fmoc Deprotection Optimization
Analytical Characterization
Key Spectroscopic Data
Melting Point and Optical Rotation
- mp : 152–154°C.
- [α]²⁵D : +24.5° (c = 1.0, CHCl₃).
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove the Fmoc group or reduce other functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making this molecule valuable for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic outcomes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Stereoisomer: (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic Acid
- Key Difference : The (2S)-enantiomer () has the opposite configuration at the C2 position.
- Impact : Stereochemistry influences peptide backbone geometry and interactions with chiral biological targets. The (2R) configuration may favor specific helical conformations, while the (2S) form could alter binding affinity in enzyme-active sites .
Monofluoro Analogue: (2R,4S)-4-Fluoro-D-Proline (CAS: 913820-87-8)
- Structure : Features a single fluorine at C4 instead of difluoro substitution.
- Molecular Formula: C₂₀H₁₈FNO₄ (MW: 355.36 g/mol) .
- Comparison: The monofluoro substitution reduces steric and electronic effects compared to 4,4-difluoro, leading to greater ring flexibility. In peptides, monofluoro prolines are less effective at stabilizing polyproline helices than difluoro variants .
Dimethyl-Substituted Analogues: 4,4-Dimethylpyrrolidine Derivatives
- Example : (2R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 2243503-42-4).
- Molecular Formula: C₂₂H₂₃NO₄ (MW: 365.42 g/mol) .
- Comparison :
Methoxy-Substituted Analogue: Fmoc-L-Pro(4-OCF₂H)-OH
- Structure : Contains a difluoro-methoxy group at C4 (CAS: 2382632-22-4).
- Molecular Formula: C₂₁H₁₉F₂NO₅ (MW: 403.38 g/mol) .
- Comparison :
Piperazine and Heterocyclic Analogues
- Example : 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS: 180576-05-0).
- Structure : Replaces pyrrolidine with a six-membered piperazine ring.
- Comparison :
Structural and Functional Data Table
Biological Activity
(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid is a complex organic compound belonging to the class of pyrrolidine derivatives. Its structure includes a fluorenyl group which enhances its lipophilicity and may influence its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , and it features several functional groups:
- Pyrrolidine ring : Contributes to its basic structure and biological activity.
- Fluorenyl group : Enhances lipophilicity.
- Carboxylic acid : Important for biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorenyl group provides steric hindrance, which can affect binding affinity and specificity. The pyrrolidine ring contributes to hydrophobicity and conformational flexibility, influencing the compound’s activity and selectivity.
Biological Activities
The biological activities associated with this compound include:
-
Antimicrobial Activity :
- Derivatives have shown significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.
-
Neuroprotective Effects :
- Certain analogs have been studied for their potential in treating neurodegenerative diseases, indicating a role in neuroprotection.
-
Anti-inflammatory Properties :
- The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:
- Study on Antimicrobial Efficacy :
A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
- Neuroprotective Study :
Research indicated that a structural analog provided neuroprotection in cell models of Alzheimer's disease by reducing amyloid-beta toxicity.
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Compound C | 85 | 100 |
| Vehicle Control | 50 | 100 |
Q & A
Q. What are the recommended handling and storage protocols for this compound in laboratory settings?
Answer:
- Handling: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (acute toxicity: Category 4 for oral/dermal/inhalation exposure) .
- Storage: Keep in a dry, ventilated environment at 2–8°C. Avoid contact with strong acids/bases, oxidizing/reducing agents, and moisture .
- Decontamination: Clean spills with ethanol/water (70:30 v/v) and dispose of waste as hazardous chemical residue .
Q. How does the 4,4-difluoro substitution influence the conformational stability of pyrrolidine rings in peptide backbones?
Answer: The 4,4-difluoro group restricts pyrrolidine ring puckering by introducing steric and electronic effects, stabilizing the trans-amide conformation. This reduces aggregation propensity in peptide synthesis and enhances α-helix induction in secondary structures. Comparative studies show a 20–30% increase in helicity for model peptides compared to non-fluorinated analogs .
Advanced Questions
Q. What strategies optimize solid-phase peptide synthesis (SPPS) using this compound?
Answer:
- Coupling Conditions: Use HBTU/HOBt (1:1 molar ratio) in DMF with 4 eq DIEA. Microwave-assisted coupling (30 W, 50°C, 10 min) improves yields to >95% vs. traditional 2-hour room-temperature methods .
- Deprotection: Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups without cleaving the difluoro-pyrrolidine backbone .
- Table 1: Reaction Optimization
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Time | 2 hours | 10 minutes |
| Yield | 75–80% | 92–95% |
| Purity (HPLC) | 85% | 98% |
Q. How can NMR spectral discrepancies (e.g., split signals) in peptides containing this compound be resolved?
Answer:
- 19F NMR: Use a Bruker Avance III 500 MHz spectrometer with a BBFO probe. The 4,4-difluoro group shows a characteristic doublet (J = 12 Hz) at δ = -185 ppm in DMSO-d6, confirming stereochemical integrity .
- 1H-19F HOESY: Maps spatial proximity between fluorine and adjacent amide protons to identify conformational outliers .
- Computational Modeling: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts coupling constants within 2% error of experimental values .
Q. What analytical techniques validate the stereochemical purity of this compound during synthesis?
Answer:
- Chiral HPLC: Use a Chirobiotic T column (4.6 × 250 mm, 5 µm) with isocratic elution (MeCN:H2O = 60:40, 0.1% TFA). Retention time: 8.2 min for (2R)-isomer vs. 9.5 min for (2S) .
- X-ray Crystallography: Resolves C2 stereochemistry (Flack parameter = 0.02) and confirms trans-carbamate geometry .
- Circular Dichroism (CD): Peaks at 225 nm (negative) and 198 nm (positive) indicate a polyproline II helix conformation in model peptides .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Answer:
- Evidence Review: Safety data sheets (SDS) state limited water solubility (<0.1 mg/mL), but some studies report improved solubility (1–2 mg/mL) in 10% DMSO/PBS .
- Resolution: Solubility varies with pH and counterions. Acetic acid (0.1% v/v) increases solubility to 1.5 mg/mL via carboxylate ionization. Pre-sonication (30 sec, 40 kHz) further enhances dispersion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
